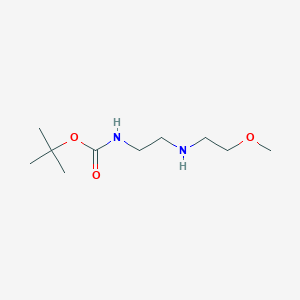
tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate: is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-((2-methoxyethyl)amino)ethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the removal of oxygen atoms.
Substitution: Substituted carbamate derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the formation of covalent bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity.
Comparación Con Compuestos Similares
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-(ethylamino)ethyl)carbamate
- tert-Butyl (2-(propylamino)ethyl)carbamate
Comparison:
- tert-Butyl (2-(methylamino)ethyl)carbamate: Similar in structure but with a methyl group instead of a methoxyethyl group. It has different reactivity and solubility properties.
- tert-Butyl (2-(ethylamino)ethyl)carbamate: Contains an ethyl group, leading to variations in steric hindrance and reactivity.
- tert-Butyl (2-(propylamino)ethyl)carbamate: The propyl group introduces more steric bulk, affecting the compound’s interactions and reactivity.
Uniqueness: tert-Butyl (2-((2-methoxyethyl)amino)ethyl)carbamate is unique due to the presence of the methoxyethyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective reactivity and protection of functional groups are required.
Propiedades
Fórmula molecular |
C10H22N2O3 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-methoxyethylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-5-11-7-8-14-4/h11H,5-8H2,1-4H3,(H,12,13) |
Clave InChI |
YXPYESCISOJFEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNCCOC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













